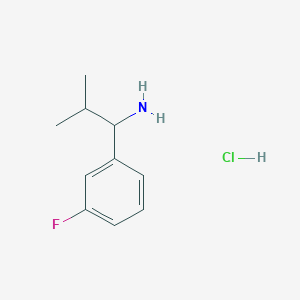
1-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride
Übersicht
Beschreibung
1-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H15ClFN and its molecular weight is 203.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride, often referred to in research contexts as a novel compound with potential therapeutic applications, has garnered attention due to its unique structural characteristics and biological activities. This article delves into its biological activity, mechanisms of action, biochemical interactions, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C10H14FN·HCl
- Molecular Weight : 201.68 g/mol
The mechanism of action for this compound is hypothesized to be similar to that of ticagrelor, a known antiplatelet agent. The compound may exert its effects by:
- Binding to Receptors : It potentially interacts with the P2Y12 receptor, inhibiting ADP activation and thus preventing platelet aggregation.
- Modulating Biochemical Pathways : It influences the ADP-mediated pathway of platelet activation, which could reduce thrombotic risks such as strokes or heart attacks.
Biological Activities
This compound exhibits a range of biological activities:
- Antiplatelet Activity : Similar to ticagrelor, it may inhibit platelet aggregation.
- Cellular Effects : The compound has been shown to modulate cellular signaling pathways and gene expression, impacting metabolic processes within cells.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antiplatelet | Inhibits platelet aggregation via P2Y12 receptor modulation |
| Cellular Modulation | Alters gene expression involved in metabolic pathways |
| Enzyme Interaction | Potentially interacts with cytochrome P450 enzymes |
Case Studies and Experimental Data
Recent studies have focused on the compound's effects in various laboratory settings:
- Cell Line Studies : In vitro experiments demonstrated that varying concentrations of this compound influenced cell viability and metabolic activity. At lower doses, beneficial effects were observed, while higher doses led to cytotoxicity .
- Animal Models : Research involving animal models indicated that the compound affects metabolic pathways significantly. For instance, it was found that dosage variations led to different outcomes in terms of cellular damage and metabolic flux.
Table 2: Dosage Effects in Animal Models
| Dosage (mg/kg) | Observed Effect |
|---|---|
| 5 | Modulation of metabolic pathways |
| 10 | Increased cellular viability |
| 20 | Cytotoxic effects observed |
Biochemical Interactions
The compound's interaction with various biomolecules is crucial for its biological activity:
- Cytochrome P450 Interaction : It is known to interact with cytochrome P450 enzymes, affecting the metabolism of other compounds and influencing overall metabolic profiles within cells.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-4-3-5-9(11)6-8;/h3-7,10H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDNWOMIQSPQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















